(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid
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Overview
Description
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Final Coupling: The final step involves coupling the intermediate with glycine or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid: Lacks the chlorobenzyl group.
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Methylbenzyl)oxy)carbonyl)amino)acetic acid: Contains a methylbenzyl group instead of a chlorobenzyl group.
Uniqueness
The presence of the chlorobenzyl group in (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxycarbonyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O6/c1-20(2,3)29-19(27)23-10-6-8-15(23)11-22(12-17(24)25)18(26)28-13-14-7-4-5-9-16(14)21/h4-5,7,9,15H,6,8,10-13H2,1-3H3,(H,24,25)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIFBGLYAQAGFB-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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